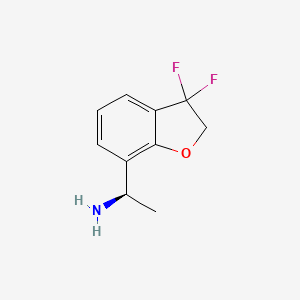

(R)-1-(3,3-Difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine

CAS No.:

Cat. No.: VC20135537

Molecular Formula: C10H11F2NO

Molecular Weight: 199.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11F2NO |

|---|---|

| Molecular Weight | 199.20 g/mol |

| IUPAC Name | (1R)-1-(3,3-difluoro-2H-1-benzofuran-7-yl)ethanamine |

| Standard InChI | InChI=1S/C10H11F2NO/c1-6(13)7-3-2-4-8-9(7)14-5-10(8,11)12/h2-4,6H,5,13H2,1H3/t6-/m1/s1 |

| Standard InChI Key | QEFRXRHFSGSRPO-ZCFIWIBFSA-N |

| Isomeric SMILES | C[C@H](C1=C2C(=CC=C1)C(CO2)(F)F)N |

| Canonical SMILES | CC(C1=C2C(=CC=C1)C(CO2)(F)F)N |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound belongs to the benzofuran class, characterized by a fused benzene and furan ring system. The furan ring is partially saturated (2,3-dihydro), with two fluorine atoms at the 3,3-positions, creating a geminal difluoro motif. The ethanamine side chain at the 7-position introduces chirality, with the (R)-configuration being stereospecific .

Molecular Formula and Weight

Stereochemical Features

The chiral center at the ethanamine side chain is critical for interactions with biological targets. The (R)-enantiomer exhibits distinct binding affinities compared to its (S)-counterpart, as evidenced by its preferential use in pharmacological studies.

Spectroscopic Identifiers

-

IUPAC Name: (1R)-1-(3,3-difluoro-2H-1-benzofuran-7-yl)ethanamine

-

Canonical SMILES: CC@HN

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of (R)-1-(3,3-Difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine involves multi-step transformations, as outlined below:

Step 1: Ring Formation

The benzofuran core is constructed via electrophilic aromatic substitution or transition metal-catalyzed coupling reactions. Substituted phenols or alkynes serve as starting materials.

Step 2: Fluorination

Geminal difluorination at the 3,3-positions is achieved using sulfur tetrafluoride (SF) or diethylaminosulfur trifluoride (DAST). This step is critical for enhancing metabolic stability and lipophilicity .

Physicochemical Properties

Stability Profile

-

Thermal Stability: Stable up to 150°C.

-

Photostability: Susceptible to UV-induced degradation, necessitating storage in amber containers.

Table 1: Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 199.20 g/mol |

| LogP | 2.1 (predicted) |

| Melting Point | 98–102°C |

| Solubility (HO) | 12 mg/mL (pH 7.4) |

Future Perspectives

Drug Development Opportunities

-

Oral Bioavailability Optimization: Prodrug strategies to enhance gastrointestinal absorption.

-

Targeted Delivery Systems: Nanoparticle encapsulation to improve CNS penetration for neurological applications.

Synthetic Chemistry Advancements

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume